An In-Depth Technical Guide to 2,6-Bis[(2-hydroxyethyl)amino]toluene: Chemical Properties, Structure, and Experimental Insights
An In-Depth Technical Guide to 2,6-Bis[(2-hydroxyethyl)amino]toluene: Chemical Properties, Structure, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and available experimental data for 2,6-Bis[(2-hydroxyethyl)amino]toluene (CAS No. 149330-25-6). This aromatic diamine derivative is a significant intermediate in the synthesis of various compounds, including hair dyes and potentially active pharmaceutical ingredients (APIs). This document consolidates key data to support research, development, and drug discovery efforts involving this molecule.
Chemical Identity and Structure
2,6-Bis[(2-hydroxyethyl)amino]toluene is an organic compound featuring a toluene core substituted with two bis(2-hydroxyethyl)amino groups at the 2 and 6 positions.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 149330-25-6[1] |
| Molecular Formula | C₁₁H₁₈N₂O₂[2] |
| IUPAC Name | 2,2'-((2-Methyl-1,3-phenylene)bis(azanediyl))diethanol[2] |
| InChI | InChI=1S/C11H18N2O2/c1-9-10(12-5-7-14)3-2-4-11(9)13-6-8-15/h2-4,12-15H,5-8H2,1H3[2] |
| SMILES | CC1=C(C=CC=C1NCCO)NCCO[2] |
| Synonyms | 2,6-Di(2-hydroxyethylamino)toluene, HC Purple BS, HC Violet AS[3] |
Structural Diagram
Caption: Chemical structure of 2,6-Bis[(2-hydroxyethyl)amino]toluene.
Physicochemical Properties
The physical and chemical properties of 2,6-Bis[(2-hydroxyethyl)amino]toluene are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | Off-white crystalline powder | [4] |
| Melting Point | 116 - 120 °C | [5] |
| Purity | ≥98% (by GC and titration) | [5] |
| Solubility | Information not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2,6-Bis[(2-hydroxyethyl)amino]toluene are not extensively available in peer-reviewed literature. However, based on general chemical principles and information from related patent literature, the following sections outline plausible methodologies.
Synthesis
The synthesis of 2,6-Bis[(2-hydroxyethyl)amino]toluene can be inferred to be a two-step process starting from 2,6-dinitrotoluene.
Caption: Plausible synthesis workflow for 2,6-Bis[(2-hydroxyethyl)amino]toluene.
Step 1: Synthesis of 2,6-Diaminotoluene
The precursor, 2,6-diaminotoluene, can be synthesized by the hydrogenation of 2,6-dinitrotoluene.[6]
-
Materials: 2,6-dinitrotoluene, palladium on carbon (Pd/C) catalyst, water.
-
Procedure:
-
A mixture of 2,6-dinitrotoluene and a palladium-carbon catalyst is suspended in water.
-
The mixture is subjected to hydrogenation at a pressure of 1.0-1.2 MPa and a temperature of 110-125°C.[6]
-
The reaction is maintained for a sufficient time to ensure complete reduction of the nitro groups.
-
After the reaction, the catalyst is filtered off, and the aqueous solution of 2,6-diaminotoluene is cooled to induce crystallization.
-
The resulting crystals are isolated by filtration and dried.
-
Step 2: Synthesis of 2,6-Bis[(2-hydroxyethyl)amino]toluene
The final product is likely synthesized via the alkoxylation of 2,6-diaminotoluene with ethylene oxide. This is a common method for introducing hydroxyethyl groups onto amino compounds.[7][8]
-
Materials: 2,6-diaminotoluene, ethylene oxide, alkoxylation catalyst (e.g., a basic catalyst).
-
Procedure:
-
2,6-diaminotoluene is reacted with ethylene oxide in the presence of an alkoxylation catalyst.
-
The reaction is typically carried out at elevated temperatures, in the range of 100°C to 220°C, and may be conducted under atmospheric or superatmospheric pressure.[7]
-
The molar ratio of ethylene oxide to the diamine is controlled to achieve the desired degree of hydroxyethylation.
-
Upon completion of the reaction, the product is purified, likely through recrystallization or other chromatographic methods.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of aromatic amines.[9][10] A general protocol for the analysis of aromatic amines in cosmetic products can be adapted for this compound.
-
Sample Preparation:
-
Dissolve a known weight of the solid sample (e.g., 0.5 g) in a mixture of water (8 mL) and methanol (2 mL).
-
Vortex the mixture for 2 minutes.
-
Centrifuge an aliquot of the extract for 5 minutes at 10,000 rpm.
-
Dilute the centrifuged extract with methanol before injection into the HPLC system.
-
-
Chromatographic Conditions (Example for Aromatic Amines):
-
Column: C18 reverse-phase column (e.g., CLC-ODS).[9]
-
Mobile Phase: A gradient of methanol and water, potentially with an additive like formic acid or an ionic liquid to improve separation.[9] A common mobile phase composition is methanol/water (70:30, v/v).[9]
-
Flow Rate: Approximately 0.8 mL/min.[9]
-
Detection: UV-Vis or electrochemical detection.[9] For aromatic amines, electrochemical detection at an applied potential of around +1.0 V can be effective.[9]
-
Temperature: 40°C.[9]
-
Spectroscopic Characterization
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the toluene ring, the methyl group protons, and the protons of the two N-hydroxyethyl groups. The chemical shifts and splitting patterns would provide information about the connectivity of the atoms.[11][12]
-
¹³C-NMR: The spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the hydroxyethyl chains.[11][13]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would likely exhibit characteristic absorption bands for the N-H and O-H stretching vibrations in the region of 3200-3600 cm⁻¹.[14][15]
-
Aromatic C-H stretching would appear around 3030 cm⁻¹.[16]
-
Aliphatic C-H stretching from the ethyl groups would be observed between 2850 and 2960 cm⁻¹.[14]
-
C-O stretching from the alcohol groups would be present in the 1080-1300 cm⁻¹ region.[15]
-
Aromatic C=C bending vibrations would be seen in the 1500-1700 cm⁻¹ range.[16]
-
Applications and Potential Biological Relevance
Industrial Applications
The primary documented use of 2,6-Bis[(2-hydroxyethyl)amino]toluene is as a precursor in the formulation of oxidative hair dyes.[3][17] In this application, it reacts with other primary intermediates, often in the presence of an oxidizing agent like hydrogen peroxide, to form the final hair colorant.[3]
Pharmaceutical and Drug Development
There are indications that 2,6-Bis[(2-hydroxyethyl)amino]toluene serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[5] However, specific examples of such APIs and their mechanisms of action or associated signaling pathways are not publicly available in the searched literature. The presence of amino and hydroxyl groups suggests that the molecule could be a versatile building block in medicinal chemistry.[2]
Caption: Overview of the applications of 2,6-Bis[(2-hydroxyethyl)amino]toluene.
Conclusion
2,6-Bis[(2-hydroxyethyl)amino]toluene is a well-characterized small molecule with established applications in the cosmetics industry and potential for use in pharmaceutical synthesis. This guide has summarized its key chemical and physical properties and provided plausible experimental methodologies for its synthesis and analysis based on available data. Further research is warranted to fully elucidate its role and potential in drug development, including the identification of specific APIs derived from it and their corresponding biological targets and signaling pathways.
References
- 1. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]
- 2. CAS 149330-25-6: 2,6-Bis[(2-hydroxyethyl)amino]toluene [cymitquimica.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN104140371B - The preparation method of high purity 2,6-diaminotoluene - Google Patents [patents.google.com]
- 7. US4243759A - Toluene diamine initiated polyether polyols - Google Patents [patents.google.com]
- 8. ballestra.com [ballestra.com]
- 9. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection | MDPI [mdpi.com]
- 10. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 2,4-Diaminotoluene(95-80-7) 1H NMR [m.chemicalbook.com]
- 13. 2,6-Diaminotoluene(823-40-5) 13C NMR [m.chemicalbook.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
